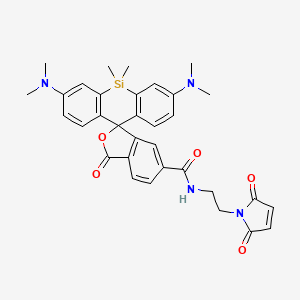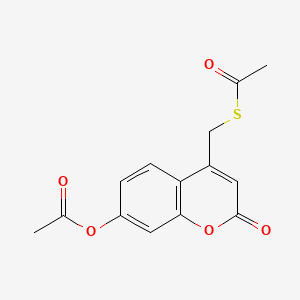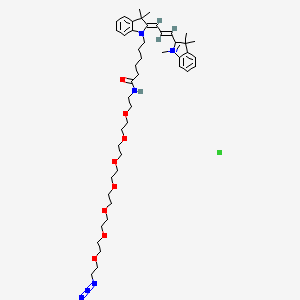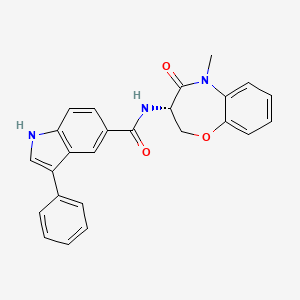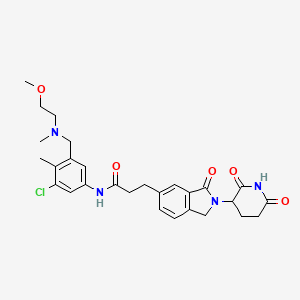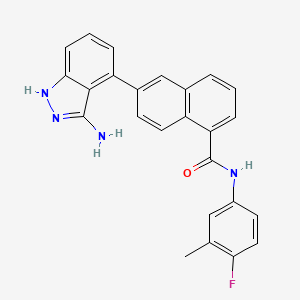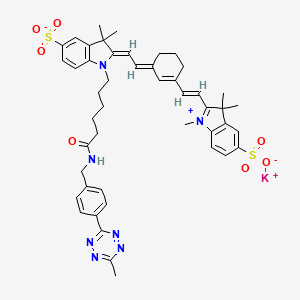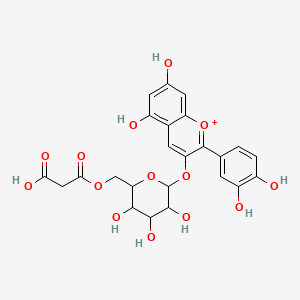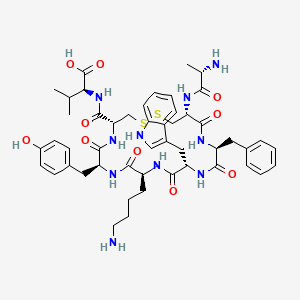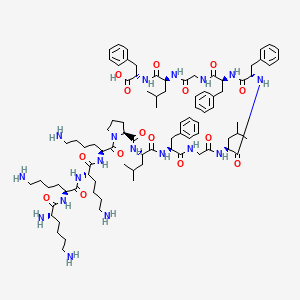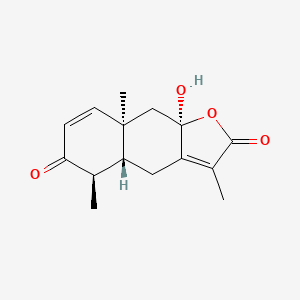
Eudebeiolide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eudebeiolide B is a eudesmane-type sesquiterpenoid compound isolated from the plant Salvia plebeia R. Br. This compound has garnered attention due to its potential biological activities, particularly in the field of bone health .
Preparation Methods
Eudebeiolide B is typically isolated from Salvia plebeia R. Br. through a series of extraction and purification processes. The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the compound can be obtained through natural extraction methods involving solvent extraction, followed by chromatographic techniques to purify the compound .
Chemical Reactions Analysis
Eudebeiolide B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Eudebeiolide B has several scientific research applications, including:
Chemistry: It is used as a model compound to study sesquiterpenoid synthesis and reactivity.
Mechanism of Action
Eudebeiolide B exerts its effects by regulating several molecular targets and pathways:
NF-κB Pathway: It inhibits the phosphorylation of NF-κB p65, reducing the expression of osteoclastogenesis-related genes.
Calcium Signaling: It downregulates the expression of calcium signaling proteins like phospholipase Cγ2 and Bruton’s tyrosine kinase.
Transcription Factors: It downregulates the expression of transcription factors such as nuclear factor of activated T-cells 1 (NFATc1) and c-fos.
Comparison with Similar Compounds
Eudebeiolide B is unique compared to other sesquiterpenoids due to its specific biological activities. Similar compounds include:
Plebeiolide A: Another sesquiterpenoid isolated from Salvia plebeia R. Br., but with different biological activities.
Eudesmane: A general class of sesquiterpenoids with a similar core structure but varying functional groups and activities.
This compound stands out due to its potent effects on bone metabolism and its potential therapeutic applications .
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(4aR,5R,8aR,9aR)-9a-hydroxy-3,5,8a-trimethyl-4,4a,5,9-tetrahydrobenzo[f][1]benzofuran-2,6-dione |
InChI |
InChI=1S/C15H18O4/c1-8-10-6-11-9(2)13(17)19-15(11,18)7-14(10,3)5-4-12(8)16/h4-5,8,10,18H,6-7H2,1-3H3/t8-,10-,14+,15-/m1/s1 |
InChI Key |
NXRHZEONSPJBHI-RZYIQFRBSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2CC3=C(C(=O)O[C@@]3(C[C@@]2(C=CC1=O)C)O)C |
Canonical SMILES |
CC1C2CC3=C(C(=O)OC3(CC2(C=CC1=O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



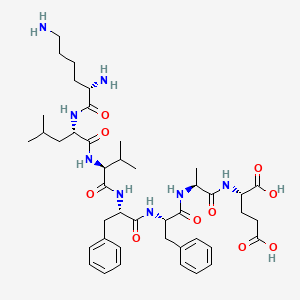
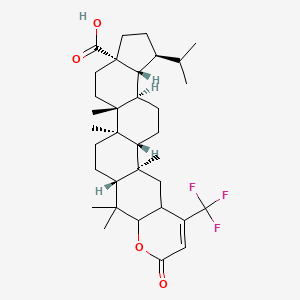
![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
